![molecular formula C20H19NO2 B1589830 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline CAS No. 20440-94-2](/img/structure/B1589830.png)
4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline
Overview
Description
Scientific Research Applications
Hole Transporting Material in Solar Cells
This compound can be used as a hole transporting material in the synthesis of solar cell components. It has been used in the fabrication of polymeric solar cells with a power efficiency of approximately 18%, which is significant in the field of renewable energy sources .
Antimicrobial Activity
In biomedical research, derivatives of this compound have shown potential in antimicrobial activity. Molecular docking simulations have indicated that these derivatives can inhibit oxidoreductase enzymes, which are crucial for bacterial survival .
Drug Discovery
Molecular Modeling
Its aromatic moieties allow for hydrophobic interactions in molecular modeling, which is essential for understanding and predicting the behavior of molecules in various environments .
Organic Synthesis
It serves as a precursor or intermediate in organic synthesis, contributing to the development of new chemical entities with potential therapeutic applications .
Material Science
The compound’s properties are being explored in material science for its potential use in creating new materials with desirable electrical or optical characteristics .
If you need more detailed information or additional applications, feel free to ask!
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properties
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-22-19-12-8-17(9-13-19)21(16-6-4-3-5-7-16)18-10-14-20(23-2)15-11-18/h3-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPTYHDCQPDNBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441568 | |
Record name | 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20440-94-2 | |
Record name | 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline being investigated as a potential component of DSSCs?
A: Research suggests that 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline, categorized as a triphenylamine derivative, shows promise as an effective donor moiety in Y-type dual donor-based dye sensitizers for DSSCs []. This is largely attributed to the presence of nitrogen atoms within its structure.
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